molecular formula C15H17NO4S B6515353 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950269-95-1

3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B6515353
CAS No.: 950269-95-1
M. Wt: 307.4 g/mol
InChI Key: OQTLZGZWIXEACD-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group linked to a 4-methylpiperidine moiety at the 3-position of the chromen-2-one scaffold (Figure 1). Coumarins are heterocyclic compounds with a benzopyrone structure, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-6-8-16(9-7-11)21(18,19)14-10-12-4-2-3-5-13(12)20-15(14)17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTLZGZWIXEACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the chromenone core with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the 4-Methylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonylated chromenone is reacted with 4-methylpiperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The sulfonyl and piperidine groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₅H₁₇N₁O₄S
  • Molecular Weight : 307.08782920 g/mol
  • CAS Number : 950269-95-1

The structure features a chromenone core, which is known for diverse biological activities. The presence of the sulfonyl group and the piperidine moiety suggests potential interactions with biological targets, making it an interesting subject for pharmacological studies.

Enzyme Inhibition Studies

Preliminary investigations suggest that 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one may act as an enzyme inhibitor. Understanding its interaction with specific molecular targets is crucial for elucidating its biological effects:

Target Enzyme Potential Activity Reference
Cyclooxygenase (COX)Inhibition of prostaglandin synthesis
Protein KinasesModulation of signaling pathways
DNA TopoisomerasesInterference with DNA replication

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Chromenone Core : Starting from appropriate phenolic precursors.
  • Sulfonylation Reaction : Introduction of the sulfonyl group using sulfonyl chloride derivatives under basic conditions.
  • Piperidine Functionalization : Attaching the piperidine moiety to the sulfonyl group.

This multi-step synthesis allows for the precise modification of the compound's structure to enhance its biological activity.

Case Study 1: Anticancer Activity

A study examined the anticancer potential of various chromenone derivatives, including those similar to this compound. Results indicated significant cytotoxic effects on breast cancer cell lines, attributed to apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Anti-inflammatory Properties

In another research effort, derivatives were tested for their ability to inhibit COX enzymes. The findings suggested that modifications in the piperidine structure could enhance anti-inflammatory activity, providing a pathway for developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among chromen-2-one derivatives include substituent type (e.g., sulfonyl, thiazolyl, oxazole) and position, which significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Comparative Data for 3-[(4-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one and Analogues
Compound Name Substituent (Position) Molecular Weight Key Features Biological Activity (Inferred) Synthesis Yield (If Reported)
This compound (Target) Sulfonyl-piperidine (C3) 325.36* Strong electron-withdrawing group; potential kinase interaction Anticancer (ATR kinase) Not reported
6-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (BI63767) Sulfonyl-piperidine + F (C6) 325.36 Fluorine enhances metabolic stability; similar sulfonyl group Not specified Not reported
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one Thiazolyl-bromophenyl (C3), Piperidine-methyl (C8) 541.41 Bulky substituents; hydroxy group improves solubility ATR kinase inhibitor 85% yield
3-(2-Hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one Oxazole-amino (C3) ~350 (estimated) Hydrogen-bonding oxazole; moderate antifungal activity Antifungal 58–71% yield
3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one Benzothiazole (C3), Piperidine-methyl (C8) 406.50 Predicted high density (1.35 g/cm³); benzothiazole enhances lipophilicity Not specified Not reported

*Calculated from molecular formula C15H16FNO4S ().

Key Observations:
  • Sulfonyl vs. Thiazolyl/Oxazole Groups: The sulfonyl group in the target compound offers stronger electron-withdrawing effects compared to thiazolyl or oxazole moieties, which may enhance binding to kinase active sites .
  • Fluorine Substitution : The 6-fluoro analog (BI63767) shares the sulfonyl-piperidine group but includes a fluorine atom, which typically improves metabolic stability and bioavailability .
  • Hydroxy Groups : Compounds with hydroxy substituents (e.g., 7-hydroxy in ) show increased solubility, a critical factor for oral bioavailability .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Lipophilicity : The target compound (MW ~325) falls within the ideal range for oral drugs (<500), unlike bulkier thiazolyl derivatives (MW >500) .
  • Acid Dissociation Constant (pKa) : Predicted pKa values for benzothiazole analogs (e.g., 6.60 in ) suggest moderate solubility at physiological pH, likely shared by the sulfonyl-piperidine variant .

Biological Activity

The compound 3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a derivative of chromen-2-one, notable for its unique structural features that include a sulfonyl group attached to a piperidine moiety. This article aims to detail its biological activities, potential therapeutic applications, and the mechanisms underlying its effects based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17NO4S
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 950269-96-2

The compound's structure suggests potential interactions with various biological targets due to the presence of both the chromenone core and the piperidinyl sulfonyl group.

Anti-inflammatory Effects

Chromone derivatives are often investigated for their anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures can modulate inflammatory pathways, which may be relevant for conditions such as arthritis and other inflammatory diseases . The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like COX and LOX.

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Chromenones have been reported to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific pathways affected by this compound.

While the exact mechanism of action for this specific compound remains unclear, it is believed to interact with key molecular targets such as enzymes or receptors involved in signaling pathways. The presence of the methoxy and piperidinyl sulfonyl groups may enhance binding affinity, influencing downstream biological effects.

Case Studies and Research Findings

Several studies have explored similar compounds within the chromenone class:

  • Antimicrobial Activity : A study demonstrated that certain chromenones inhibited the growth of Staphylococcus aureus, suggesting a potential pathway for this compound to exhibit similar effects .
  • Anti-inflammatory Activity : Research on related compounds indicated significant reductions in inflammatory markers in animal models, highlighting their potential in treating chronic inflammatory conditions .
  • Anticancer Activity : Various derivatives have shown promise in vitro against multiple cancer cell lines, with mechanisms involving apoptosis induction and inhibition of proliferation .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activities
6-MethoxychromenoneMethoxy group on chromenone coreAntimicrobial, anti-inflammatory
3-Methylpiperidine SulfonamidePiperidine but lacks chromenone structureFocused on sulfonamide activity
3-(4-Methylpiperidin-1-yl)chromenoneContains piperidine with chromenone corePotential anticancer activity

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